1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a cyclopropane derivative that features a phenyl group substituted with an ethoxy group and an amine group. This compound is of interest due to its potential biological activity and therapeutic applications .
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.
Substitution: The phenyl group is then introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways. It may also inhibit or activate enzymes involved in metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopropan-1-amine;hydrochloride: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activity and chemical reactivity.
1-(4-Chlorophenyl)cyclopropan-1-amine;hydrochloride: The presence of a chlorine atom instead of an ethoxy group can significantly alter the compound’s properties and applications.
1-(4-Fluorophenyl)cyclopropan-1-amine;hydrochloride: The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-10-5-3-9(4-6-10)11(12)7-8-11;/h3-6H,2,7-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZRIOSAQCWPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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